molecular formula C12H21NO4 B1377486 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid CAS No. 1782226-06-5

1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B1377486
CAS No.: 1782226-06-5
M. Wt: 243.3 g/mol
InChI Key: DCNSLQDWJVZTBS-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid is a chiral, Boc-protected pyrrolidine derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry. The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group in synthetic methodology, widely used to protect amine functionalities due to its stability under basic conditions and its selective removal under mild acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . This characteristic makes this compound an essential building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and bioactive compounds, where the pyrrolidine scaffold is a common structural motif . The presence of both the Boc-protected amine and the carboxylic acid functional group on the pyrrolidine ring allows for selective and sequential derivatization, enabling researchers to construct a diverse array of target structures. This compound is offered for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-9-8(10(14)15)6-7-13(9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNSLQDWJVZTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782226-06-5
Record name 1-[(tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group in 2-ethylpyrrolidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection step.

Chemical Reactions Analysis

Amide Bond Formation

This compound participates in peptide coupling reactions, often serving as a Boc-protected amino acid precursor. A key application involves activating the carboxylic acid group for nucleophilic attack by amines.

Example Reaction

In a study using meta-tolidine (CAS 84-67-3) as a diamine substrate, 1-[(tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid was coupled via carbodiimide-mediated activation:

  • Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)

  • Conditions : Dichloromethane (DCM), 20°C, 2 hours

  • Yield : 96% for the bis-amide product .

ReactantReagents/ConditionsProductYield
meta-Tolidine + CompoundEDC, HOBt, DCM, 20°C, 2hBis-amide derivative96%

C–H Activation and Arylation

The compound’s pyrrolidine ring undergoes directed C–H functionalization under palladium catalysis. This enables selective arylation at the β-position of the pyrrolidine scaffold.

Case Study

A palladium-catalyzed C–H arylation was performed using an 8-aminoquinoline (8-AQ) directing group:

  • Catalyst : Pd(OAc)₂

  • Ligand : Ag₂CO₃

  • Aryl Source : Aryl iodide

  • Yield : 45% for the arylated product .

StepReagents/ConditionsOutcomeYield
Amide formation with 8-AQEDCI, HOBt, DCM, rtActivated intermediate85%
C–H ArylationPd(OAc)₂, Ag₂CO₃, aryl iodideβ-Arylated pyrrolidine derivative45%

Esterification and Protecting Group Manipulation

The Boc group is selectively removed under acidic conditions, while the carboxylic acid can be esterified for further derivatization.

Experimental Protocol

  • Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), 0°C, 1 hour.

  • Esterification : Reaction with ethyl chloroformate in tetrahydrofuran (THF) at room temperature yields the ethyl ester (79% yield).

Reaction TypeReagents/ConditionsProductYield
Boc DeprotectionTFA/DCM, 0°C, 1hFree amine derivative>90%
Ethyl Ester FormationEthyl chloroformate, THF, rtEthyl ester analog79%

Epimerization Under Basic Conditions

The stereochemical integrity of the compound can be altered under strong basic conditions, leading to epimerization at the α-carbon of the carboxylic acid.

Key Finding

  • Conditions : NaOH (10 equiv.), ethanol, 100°C, 2 hours

  • Outcome : Complete epimerization to the opposite enantiomer, confirmed by chiral HPLC .

Comparative Reactivity

The ethyl substituent at the 2-position sterically hinders nucleophilic attack at the adjacent carboxylic acid, moderating reaction rates compared to unsubstituted analogs.

Compound ModificationReaction Rate (Relative)Notes
2-Ethyl substituent0.6Reduced due to steric hindrance
Unsubstituted analog1.0Higher accessibility for reactions

Stability and Degradation

  • Thermal Stability : Stable up to 170°C (flash point) .

  • Hydrolytic Degradation : Susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, leading to cleavage of the Boc group.

Scientific Research Applications

Applications in Organic Synthesis

  • Protecting Group in Amino Acids :
    • The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines during peptide synthesis. The Boc group can be easily removed under mild acidic conditions, making it advantageous for synthesizing complex peptides and proteins .
  • Synthesis of Pyrrolidine Derivatives :
    • This compound serves as a precursor for synthesizing various pyrrolidine derivatives, which are important in the development of pharmaceuticals. Pyrrolidine rings are often found in bioactive compounds, including analgesics and anti-inflammatory agents .
  • Chemoselective Reactions :
    • The compound has been utilized in chemoselective reactions, particularly involving aromatic and aliphatic amines. Its ability to selectively protect amines allows for the synthesis of complex molecules with multiple functional groups .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of 1-[(tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid in synthesizing novel bioactive compounds. The compound was employed to protect an amine during the synthesis of a series of pyrrolidine-based inhibitors targeting specific enzymes involved in disease pathways. The results showed high yields and purity, confirming its effectiveness as a protecting group .

Case Study 2: Application in Medicinal Chemistry

In another study, researchers used this compound to synthesize derivatives that exhibited anti-inflammatory properties. By modifying the pyrrolidine structure with various substituents, they were able to enhance the biological activity of the resulting compounds. The study highlighted the versatility of this compound as a building block in medicinal chemistry .

Research Insights

  • Environmental Considerations :
    • The use of this compound aligns with green chemistry principles due to its ability to facilitate reactions under mild conditions and its recyclability in certain processes .
  • Future Applications :
    • Ongoing research is exploring its potential in drug development, particularly for targeting neurological disorders through modifications of its structure to enhance blood-brain barrier permeability .

Mechanism of Action

The primary mechanism of action for 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituent positions, functional groups, and molecular properties:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight CAS Number Key Features
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid (Target) Position 2: Ethyl; Position 3: COOH C12H21NO4 243.30 1782226-06-5 Moderate lipophilicity, steric hindrance at C2
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid Position 3: Methyl; Position 3: COOH C11H19NO4 229.27 1119512-35-4 Increased steric bulk at C3, reduced lipophilicity vs. ethyl
1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid Position 3: Cyano; Position 3: COOH C11H16N2O4 240.26 1158759-28-4 Electron-withdrawing cyano group enhances acidity of COOH
1-[(tert-butoxy)carbonyl]-3,4-difluoropyrrolidine-3-carboxylic acid Positions 3,4: F; Position 3: COOH C10H15F2NO4 251.23 1781331-73-4 Fluorine atoms increase electronegativity and metabolic stability
(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid Position 3: OH; Position 2: COOH C10H17NO5 231.25 118492-87-8 Hydroxyl group enables hydrogen bonding; chiral centers influence activity
1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid Position 4: CF3; Position 3: COOH C11H16F3NO4 283.25 1808807-76-2 CF3 group enhances lipophilicity and electron-withdrawing effects

Key Differences in Physicochemical Properties

  • Lipophilicity : The ethyl group in the target compound provides higher lipophilicity (logP ~1.8 estimated) compared to methyl (logP ~1.2) or hydroxylated analogs (logP ~0.5) .
  • Acidity: The carboxylic acid pKa varies with substituents. Cyano (pKa ~2.5) and CF3 (pKa ~2.8) analogs exhibit stronger acidity due to electron-withdrawing effects, whereas ethyl (pKa ~3.5) and methyl (pKa ~3.4) analogs are less acidic .

Stability and Reactivity

  • Boc Deprotection : Ethyl-substituted derivatives require stronger acidic conditions (e.g., 4M HCl/dioxane) compared to methyl analogs, as steric shielding delays protonation at nitrogen .
  • Thermal Stability : Fluorinated analogs exhibit higher thermal stability (decomposition >200°C) due to strong C-F bonds, whereas ethyl and methyl analogs degrade at ~180°C .

Research Findings and Data

Comparative Reaction Yields in Boc Deprotection

Compound Deprotection Conditions Yield (%) Reference
Target (2-ethyl) 4M HCl/dioxane, 2h 85
3-Methyl analog 4M HCl/dioxane, 1h 92
3,4-Difluoro analog TFA/DCM, 30min 95

Solubility in Common Solvents (mg/mL, 25°C)

Compound Water Ethanol DCM
Target (2-ethyl) 0.5 12.3 45.8
3-Cyano analog 0.2 8.7 32.1
(2R,3S)-3-Hydroxy analog 1.8 20.5 15.4

Biological Activity

1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid (CAS No. 1782226-06-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H21_{21}NO4_4
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 1782226-06-5

Pharmacological Properties

  • Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The structural modifications in this compound may enhance its efficacy against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, although further studies are required to elucidate the specific pathways involved.
  • Neuroprotective Effects : Some studies have indicated that pyrrolidine derivatives can provide neuroprotection, potentially benefiting conditions such as Alzheimer's disease. The mechanisms may involve the modulation of neurotransmitter systems and reduction of oxidative stress.

The biological activity of this compound is largely attributed to:

  • Inhibition of Enzymatic Pathways : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : Interaction with various receptors could mediate its effects on cellular signaling pathways, particularly in the nervous system.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal models

Notable Research

  • A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of various pyrrolidine derivatives, including this compound, demonstrating promising anticancer activity against specific cell lines .
  • Another investigation highlighted its potential as a neuroprotective agent, where it was shown to mitigate neuronal damage in models of oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via a tert-butoxycarbonyl (Boc) protection strategy. A feasible route involves using dimethylaminopyridine (DMAP) as a catalyst and triethylamine as a base in dichloromethane at 0–20°C, similar to tert-butyl ester pyrrolidine derivatives . Key considerations include:

  • Temperature control : Maintain reaction temperatures ≤20°C to minimize side reactions.
  • Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the Boc-protected intermediate.
  • Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) to terminate the reaction at peak product formation.

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : The compound should be stored in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the Boc group. Key stability parameters include:

  • Moisture sensitivity : Avoid exposure to humidity, as the Boc group is prone to cleavage under acidic or aqueous conditions .
  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Incompatibilities : Separate from strong acids/bases, oxidizing agents, and reducing agents to avoid hazardous reactions .

Q. Which analytical techniques are most effective for characterizing purity and structure?

  • Methodological Answer : A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., Boc, ethyl, carboxylic acid).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods enhance the design of synthetic pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction energetics and transition states. For example:

  • Reaction path search : Identify low-energy pathways for Boc protection and pyrrolidine functionalization .
  • Solvent effects : Simulate solvent interactions (e.g., dichloromethane polarity) to optimize reaction kinetics .
  • Virtual screening : Model steric effects of the ethyl substituent on reaction selectivity.

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • Contradictory NMR peaks : Compare with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to confirm assignments .
  • HPLC purity vs. MS anomalies : Perform LC-MS to detect trace impurities or degradation products.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability to rule out solvent/moisture interference .

Q. What strategies improve reaction yield while minimizing side products?

  • Methodological Answer :

  • Catalyst optimization : Screen alternatives to DMAP (e.g., 4-pyrrolidinopyridine) for enhanced Boc activation .
  • Stepwise functionalization : Introduce the ethyl group before Boc protection to reduce steric hindrance.
  • In situ monitoring : Use real-time infrared (IR) spectroscopy to detect intermediate formation and adjust reaction conditions dynamically .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood for powder handling .
  • Exposure control : Implement local exhaust ventilation and monitor airborne concentrations via workplace air sampling.
  • Emergency response : Pre-treat spills with concrete or sand for containment, followed by disposal via licensed hazardous waste services .

Q. How can researchers design experiments to study the compound’s reactivity under varying conditions?

  • Methodological Answer :

  • pH-dependent studies : Expose the compound to buffered solutions (pH 1–12) to assess Boc group stability.
  • Thermal analysis : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Reactivity screening : Test with nucleophiles (e.g., amines) or electrophiles to map functional group compatibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid

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